molecular formula C10H11F3N2O2 B069606 N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline CAS No. 175277-90-4

N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline

Cat. No. B069606
M. Wt: 248.2 g/mol
InChI Key: KUROZHKSHLAXMC-UHFFFAOYSA-N
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Patent
US08461181B2

Procedure details

A mixture of 5.46 g of N-isopropyl-2-nitro-4-trifluoromethylaniline, 30 ml of ethyl acetate and 5% palladium charcoal (catalytic amount) was stirred for 1.5 hours at room temperature under a hydrogen atmosphere of about 1 atm. The reaction mixture was filtrated through Celite (registered trademark). The filtrate was washed with water, dried over sodium sulfate, then, concentrated under reduced pressure, to obtain 4.35 g of N1-isopropyl-4-trifluoromethylbenzene-1,2-diamine.
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][C:6]=1[N+:15]([O-])=O)([CH3:3])[CH3:2]>[Pd].C(OCC)(=O)C>[CH:1]([NH:4][C:5]1[C:6]([NH2:15])=[CH:7][C:8]([C:11]([F:13])([F:14])[F:12])=[CH:9][CH:10]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
5.46 g
Type
reactant
Smiles
C(C)(C)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1.5 hours at room temperature under a hydrogen atmosphere of about 1 atm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated through Celite (registered trademark)
WASH
Type
WASH
Details
The filtrate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)NC=1C(=CC(=CC1)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.35 g
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.